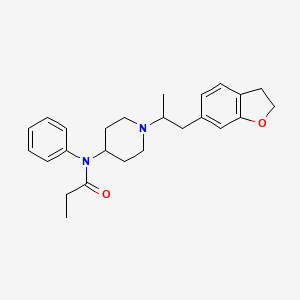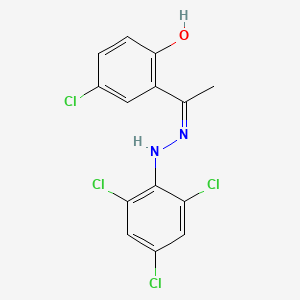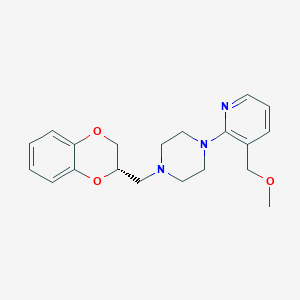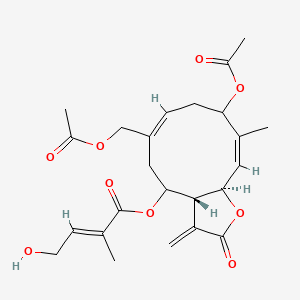
N-(6-APDB) Fentanyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- It is regulated as a Schedule I compound in the United States.
- This compound is intended for research and forensic applications .
N-(6-APDB) Fentanyl: is an analytical reference standard categorized as a benzofuran and is structurally similar to known opioids.
准备方法
Synthetic Routes: The synthetic route for N-(6-APDB) Fentanyl involves the modification of the fentanyl structure by introducing a benzofuran ring at the N-terminus.
Reaction Conditions: Specific reaction conditions and industrial production methods are not widely documented in the public domain. research laboratories may use variations of established fentanyl synthesis protocols.
Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s regulatory status.
化学反应分析
Reactions: N-(6-APDB) Fentanyl can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These reactions likely involve standard reagents used in organic synthesis, such as reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophilic substitution conditions.
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and the starting materials used.
科学研究应用
Chemistry: Researchers study N-(6-APDB) Fentanyl to understand its chemical properties, reactivity, and potential modifications.
Biology: Investigations may explore its interactions with biological systems, including receptors and enzymes.
Medicine: Although not approved for medical use, research may uncover potential therapeutic applications or adverse effects.
Industry: Forensic laboratories use it as a reference standard for identifying and quantifying fentanyl analogs.
作用机制
Targets: N-(6-APDB) Fentanyl likely interacts with opioid receptors (μ, δ, and κ) in the central nervous system.
Pathways: Activation of these receptors modulates pain perception, respiratory depression, and other physiological responses.
相似化合物的比较
Similar Compounds: Other fentanyl analogs, such as N-(6-APB) Fentanyl, share structural features but differ in substituents or functional groups.
Uniqueness: N-(6-APDB) Fentanyl’s benzofuran moiety distinguishes it from other fentanyl derivatives.
属性
分子式 |
C25H32N2O2 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
N-[1-[1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H32N2O2/c1-3-25(28)27(22-7-5-4-6-8-22)23-11-14-26(15-12-23)19(2)17-20-9-10-21-13-16-29-24(21)18-20/h4-10,18-19,23H,3,11-17H2,1-2H3 |
InChI 键 |
FCKLMVPDFBDMDA-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC3=C(CCO3)C=C2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817367.png)

![[(1R)-4-hydroxy-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817376.png)

![[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride](/img/structure/B10817390.png)
![(1R,2R,13S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B10817399.png)
![(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide](/img/structure/B10817400.png)



![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B10817437.png)
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)